molecular formula C9H7Cl2N3O2 B12769001 SH4T3T8Ccy CAS No. 946498-41-5

SH4T3T8Ccy

Katalognummer: B12769001
CAS-Nummer: 946498-41-5
Molekulargewicht: 260.07 g/mol
InChI-Schlüssel: SFQNXHLHBGURHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate typically involves the reaction of 4,6-dichloro-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,6-dichloro-1H-benzimidazole+methyl isocyanateMethyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate\text{4,6-dichloro-1H-benzimidazole} + \text{methyl isocyanate} \rightarrow \text{Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate} 4,6-dichloro-1H-benzimidazole+methyl isocyanate→Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. In the context of its role as an impurity of albendazole, it may interact with microtubules in parasitic organisms, leading to their disruption and eventual death. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Albendazole: A well-known anthelmintic drug with a similar benzimidazole structure.

    Methyl-N-(5,7-dichloro-1H-benzimidazol-2-yl)carbamate: Another related compound with slight structural differences.

Uniqueness

Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its role as an impurity in albendazole also highlights its relevance in pharmaceutical research and quality control .

Eigenschaften

CAS-Nummer

946498-41-5

Molekularformel

C9H7Cl2N3O2

Molekulargewicht

260.07 g/mol

IUPAC-Name

methyl N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C9H7Cl2N3O2/c1-16-9(15)14-8-12-6-3-4(10)2-5(11)7(6)13-8/h2-3H,1H3,(H2,12,13,14,15)

InChI-Schlüssel

SFQNXHLHBGURHJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.